6-[(3-Chloropropyl)amino]-1,3-dimethyluracil
Overview
Description
Synthesis Analysis
The synthesis of 1,3-dimethyluracil derivatives involves various chemical reactions. For instance, a scandium trifluoromethanesulfonate-catalyzed reaction of donor-acceptor cyclopropanes with 6-amino-1,3-dimethyluracil leads to the formation of 6,7-dihydro-1H-pyrimido[4,5-b]azepine-2,4,8-triones, which are nucleobase analogues with potential biological activity . Additionally, 6-amino-1,3-dimethyluracil can be used to synthesize a series of hetarylazoaminouracil dyes through coupling with diazotized heterocyclic amines . Furthermore, α-Aminophosphonates bearing 6-amino-1,3-dimethyluracil have been synthesized using the Kabachnik–Fields reaction, which is a one-pot, three-component reaction .
Molecular Structure Analysis
The molecular structure of 6-amino-1,3-dimethyluracil derivatives is characterized by various spectroscopic techniques such as UV-Vis, FT-IR, 13C NMR, and 1H NMR . The crystal structure of 6-amino-1,3-dimethyluracil itself reveals an extensive two-dimensional hydrogen-bonding network in the solid state, which is crucial for understanding the reactivity and interaction of these molecules .
Chemical Reactions Analysis
1,3-Dimethyluracil derivatives undergo a range of chemical reactions. For example, 6-amino-1,3-dimethyluracil reacts with electron-deficient olefins to give pyrido[2,3-d]pyrimidines and with DMAD or azodicarboxylates to yield pyrrolo[3,4-c]pyridines . Unusual reactions with aliphatic aldehydes have also been reported, leading to the formation of tetraoxopyrido[2,3-d][6,5-d']dipyrimidine and dialkyl-substituted dioxopyrido[2,3-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dimethyluracil derivatives are influenced by their molecular structure. The solvatochromism of hetarylazoaminouracil dyes derived from 6-amino-1,3-dimethyluracil has been evaluated in various solvents, indicating the influence of solvent polarity on the absorption spectra . The antimicrobial activity of these dyes has also been assessed, showing potential biological applications . Additionally, α-Aminophosphonates bearing 6-amino-1,3-dimethyluracil exhibit promising antioxidant activity, which has been supported by molecular docking studies .
Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
6-Amino-1,3-dimethyluracil derivatives, closely related to 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil, have been extensively studied for their synthesis and characterization. For instance, Al-Adhami and Al-Majidi (2021) demonstrated the synthesis of various derivatives of 6-amino-1,3-dimethyluracil, including Schiff bases and heterocyclic rings, and evaluated their antioxidant and antimicrobial activities (Al-Adhami & Al-Majidi, 2021). Additionally, Norris and Shechter (1999) explored the reactions of 6-chloro-1,3-dimethyluracil with various electrophiles and olefins, emphasizing the versatility of these compounds in organic synthesis (Norris & Shechter, 1999).
Crystal Structure Analysis
The molecular structure and crystallographic analysis of 6-amino-1,3-dimethyluracil, a compound structurally similar to 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil, have been studied by Ferguson et al. (1993). Their work highlighted the extensive hydrogen-bonding network involving the amino and carbonyl groups in the solid state, providing insights into the structural properties of such compounds (Ferguson et al., 1993).
Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of derivatives of 6-amino-1,3-dimethyluracil. Al-Adhami and Al-Majidi (2021) synthesized Schiff base derivatives from 6-amino-1,3-dimethyluracil and assessed their antimicrobial and antioxidant activities, demonstrating potential applications in pharmaceutical research (Al-Adhami & Al-Majidi, 2021).
Applications in Drug Synthesis
The synthesis of cardiotonic agents starting from 6-amino-1,3-dimethyluracil has been explored by Heber et al. (1993), indicating the potential of these compounds in the development of new drugs with positive inotropic activity (Heber, Ravens, & Schulze, 1993).
Molecular Docking and In Vitro Studies
Nayab et al. (2020) conducted in silico molecular docking and in vitro antioxidant activity studies of novel α-aminophosphonates bearing 6-amino-1,3-dimethyl uracil. Their research demonstrated significant binding modes and promising antioxidant activity, hinting at the therapeutic potential of these compounds (Nayab et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(3-chloropropylamino)-1,3-dimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2/c1-12-7(11-5-3-4-10)6-8(14)13(2)9(12)15/h6,11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYBDDBZRQGARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188213 | |
Record name | 6-((3-Chloropropyl)amino)-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Chloropropyl)amino]-1,3-dimethyluracil | |
CAS RN |
34654-81-4 | |
Record name | 6-[(3-Chloropropyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34654-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-((3-Chloropropyl)amino)-1,3-dimethyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034654814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-((3-Chloropropyl)amino)-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[(3-chloropropyl)amino]-1,3-dimethyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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